Methyl 3-fluoro-2-hydroxypropanoate
Description
Methyl 3-fluoro-2-hydroxypropanoate is a fluorinated hydroxy ester with the molecular formula C₄H₇FO₃. Its structure features a methyl ester group, a hydroxyl group at the C2 position, and a fluorine atom at the C3 position. Structural analogs and related esters with fluorine or hydroxyl substituents must be referenced to infer its properties .
Properties
IUPAC Name |
methyl 3-fluoro-2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAJCFVKVUQMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-32-9 | |
| Record name | methyl 3-fluoro-2-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-fluoro-2-hydroxypropanoate can be synthesized through several methods. One common method involves the reaction of methyl fluoroacetate with dimethyl oxalate under alkaline conditions to form a sodium enol intermediate. This intermediate then reacts with paraformaldehyde or formaldehyde aqueous solution to produce this compound . Another method involves the use of thionyl chloride and pyridine in toluene to convert methyl 3-hydroxy-2-fluoropropionate into methyl 3-chloro-2-fluoropropanoate, which can then be further processed .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective raw materials and solvents. The process is designed to maximize yield and minimize production costs, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-fluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-fluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its effects are mediated through its ability to form covalent bonds with other molecules, leading to various chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with Methyl 3-fluoro-2-hydroxypropanoate, enabling comparative analysis:
Benzyl 3-fluoro-2-hydroxypropanoate (C₁₀H₁₁FO₃)
- Key Features : Benzyl ester group instead of methyl, fluorine at C3, hydroxyl at C2.
- Data: Collision Cross-Section (CCS): Predicted CCS values for [M+H]⁺: 168.4 Ų, [M+Na]⁺: 175.2 Ų (theoretical calculations) .
- Limitation: No experimental data on synthesis or applications are reported .
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate (C₅H₅F₆O₂)
- Key Features : Two trifluoromethyl groups at C2 and C3.
- Data: Physical Properties: Higher fluorine content increases electronegativity and volatility (boiling point likely lower than non-fluorinated analogs). Applications: Used in agrochemicals and materials science for its resistance to hydrolysis .
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (C₁₀H₁₁ClO₃)
- Key Features : Chlorine substituent on the aromatic ring, hydroxyl at C2.
- Data :
(R)-Methyl 2-amino-3,3,3-trifluoropropanoate (C₄H₇F₃NO₂)
- Key Features: Amino group at C2, trifluoromethyl at C3.
- Data: Reactivity: The amino group introduces basicity, contrasting with the hydroxyl group’s acidity in this compound. Applications: Used in peptide mimetics and fluorinated drug candidates .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Substituent Effects |
|---|---|---|---|---|
| This compound | C₄H₇FO₃ | 122.10 g/mol | Hydroxyl, fluoro, methyl ester | Moderate polarity, H-bond donor |
| Benzyl 3-fluoro-2-hydroxypropanoate | C₁₀H₁₁FO₃ | 198.19 g/mol | Hydroxyl, fluoro, benzyl ester | Increased lipophilicity |
| Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate | C₅H₅F₆O₂ | 226.09 g/mol | Trifluoromethyl groups | High volatility, hydrolytic stability |
| Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate | C₁₀H₁₁ClO₃ | 214.65 g/mol | Chlorophenyl, hydroxyl, methyl ester | Steric bulk, altered electronic effects |
| (R)-Methyl 2-amino-3,3,3-trifluoropropanoate | C₄H₇F₃NO₂ | 176.10 g/mol | Amino, trifluoromethyl, methyl ester | Basic character, chiral center |
Key Research Findings
Fluorine Positional Effects: Fluorine at C3 (vs.
Ester Group Influence : Methyl esters generally exhibit higher volatility and lower boiling points compared to benzyl or aromatic esters .
Hydroxyl vs. Amino Groups: Hydroxyl groups enhance solubility in polar solvents, while amino groups enable salt formation and broader pH stability .
Gaps in Literature
- No experimental data on this compound’s synthesis, stability, or biological activity.
- Limited CCS or spectroscopic data for fluorinated hydroxy esters; computational predictions remain unvalidated .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
